molecular formula C14H10ClFO2 B580940 4-(3-Chloro-5-fluorophenyl)phenylacetic acid CAS No. 1334499-97-6

4-(3-Chloro-5-fluorophenyl)phenylacetic acid

Cat. No.: B580940
CAS No.: 1334499-97-6
M. Wt: 264.68
InChI Key: KFFSYUUGAKFINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-5-fluorophenyl)phenylacetic acid is a chemical compound with the CAS Number: 1334499-97-6 . It has a molecular weight of 264.68 . The IUPAC name for this compound is (3’-chloro-5’-fluoro [1,1’-biphenyl]-4-yl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10ClFO2/c15-12-6-11(7-13(16)8-12)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 264.68 .

Scientific Research Applications

Reactivity and Spectral Analysis

A study conducted by Srivastava et al. (2015) provides a comprehensive analysis of halogenated phenylacetic acids, including those similar to 4-(3-Chloro-5-fluorophenyl)phenylacetic acid. The research focuses on their reactivity, acidity, and vibrational spectra through computational methods. The study offers insights into the structural properties, reactivity descriptors, and acidity calculations, contributing valuable data for further chemical synthesis and application development (Srivastava et al., 2015).

Synthetic Pathways and Anticancer Activity

In another research area, Vincek and Booth (2009) explored synthetic pathways utilizing halophenyl phenylacetates, relevant to this compound, for developing 4-Phenyl-β-aminotetralin. This compound demonstrates a novel approach in medicinal chemistry, showing potential routes for anticancer drug development (Vincek & Booth, 2009).

Antimicrobial Applications

Research by Holla et al. (2003) on fluorine-containing thiadiazolotriazinones, incorporating halogenated phenyl groups, highlights the antimicrobial potential of these compounds. The study underscores the relevance of such phenylacetic acid derivatives in synthesizing new biologically active molecules with significant antibacterial properties (Holla et al., 2003).

Photodegradation Studies

Wu et al. (2007) investigated the photodegradation behavior of compounds structurally related to this compound. Their findings on the degradation pathways and identification of degradation products contribute to a better understanding of the stability and environmental fate of such compounds (Wu et al., 2007).

Properties

IUPAC Name

2-[4-(3-chloro-5-fluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-12-6-11(7-13(16)8-12)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFSYUUGAKFINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716598
Record name (3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-97-6
Record name [1,1′-Biphenyl]-4-acetic acid, 3′-chloro-5′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334499-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.